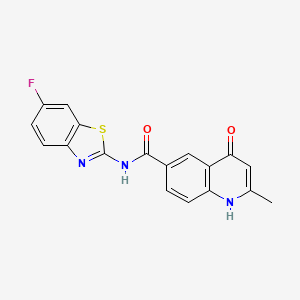

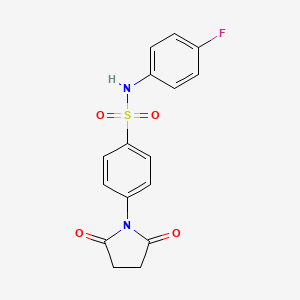

![molecular formula C17H20N2O6S B6422893 methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate CAS No. 919623-48-6](/img/structure/B6422893.png)

methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate (MDP4C) is an organic compound that has been studied for its potential applications in a variety of fields, such as biomedical research, drug development, and biotechnology. MDP4C is a synthetic compound that is composed of a piperidine ring, an aromatic ring, and a sulfonyl group. The compound has been found to possess a variety of properties, including antioxidant, anti-inflammatory, and anticonvulsant activities. Additionally, MDP4C has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with DNA and RNA.

Aplicaciones Científicas De Investigación

Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate has been studied for its potential applications in a variety of fields, including biomedical research, drug development, and biotechnology. The compound has been found to possess a variety of properties, including antioxidant, anti-inflammatory, and anticonvulsant activities. Additionally, this compound has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with DNA and RNA.

Mecanismo De Acción

Target of Action

It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with a monoclonal anti-horseradish peroxidase igg antibody . This suggests that the compound may interact with proteins, specifically antibodies, and modify their structure.

Mode of Action

The compound likely interacts with its targets through a process known as protein crosslinking . This involves the formation of covalent bonds between different parts of a protein molecule, altering its structure and function. In the case of 2,5-Dioxopyrrolidin-1-yl acrylate, it has been shown to modify lysine residues , which could potentially alter the protein’s activity or stability.

Pharmacokinetics

For instance, 2,5-Dioxopyrrolidin-1-yl acrylate has been shown to be soluble in DMSO , which could potentially aid in its absorption and distribution.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate for laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, the compound has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, the compound may be unstable in certain conditions and can be difficult to purify.

Direcciones Futuras

The potential future applications of methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate are numerous. The compound may be useful for studying the mechanisms of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the compound may have potential applications in drug development, as it has been found to possess a variety of biochemical and physiological effects. Furthermore, this compound may be useful for studying the mechanisms of action of various drugs, as well as for developing new drugs. Finally, the compound may be useful for studying the effects of environmental pollutants on human health.

Métodos De Síntesis

Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate can be synthesized using a variety of methods, including condensation reactions, Diels-Alder reactions, and Michael additions. In one synthesis method, a mixture of piperidine, benzenesulfonyl chloride, and 2,5-dioxopyrrolidine is heated to a temperature of 120°C in an inert atmosphere. The reaction is allowed to proceed for several hours, and then the product is purified by column chromatography.

Análisis Bioquímico

Biochemical Properties

The compound, Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate, has been shown to interact with various enzymes and proteins . It enters the aza-Michael reaction with secondary amines to form certain sulfonamides . These interactions can influence the biochemical reactions in which this compound is involved .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . For instance, it has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It suppresses cell growth and also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound on cellular function have been observed in laboratory settings

Propiedades

IUPAC Name |

methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-25-17(22)12-8-10-18(11-9-12)26(23,24)14-4-2-13(3-5-14)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUCFMSOQCFTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)

![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)

![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)

![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422927.png)